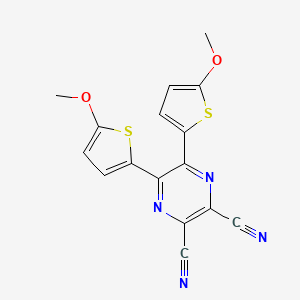

5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile

Description

5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile (DPZ) is a member of the dicyanopyrazine (DPZ) family, a class of organic push–pull chromophores characterized by intramolecular charge-transfer (ICT) properties . DPZ is synthesized via a Suzuki–Miyaura cross-coupling reaction between 5,6-dichloropyrazine-2,3-dicarbonitrile and 5-methoxythiophen-2-yl boronic acid pinacol ester, yielding a red solid with a melting point of 209–212°C and an Rf value of 0.15 (SiO₂, CH₂Cl₂:Hex = 1:1) . Its structure features a pyrazine core substituted with electron-withdrawing cyano groups and electron-donating 5-methoxythiophenyl groups, creating a D–π–A (donor–π–acceptor) architecture. This design enhances photoredox catalytic activity by facilitating efficient light absorption and charge separation . DPZ has been extensively studied for applications in photoredox catalysis, organic electronics, and optoelectronic materials due to its tunable electronic properties and stability .

Properties

Molecular Formula |

C16H10N4O2S2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C16H10N4O2S2/c1-21-13-5-3-11(23-13)15-16(12-4-6-14(22-2)24-12)20-10(8-18)9(7-17)19-15/h3-6H,1-2H3 |

InChI Key |

WQXPYUMSZUPSEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 5-Methoxythiophene

The contemporary synthesis, patented in 2018, employs a tandem Friedel-Crafts acylation and Lewis acid-catalyzed condensation. The first step involves reacting 5-methoxythiophene (II) with oxalyl chloride under anhydrous conditions to form 5,5'-dimethoxythenil diketone (III) (Scheme 1).

Reaction Conditions :

- Solvent : Dichloromethane (DCM) at 0°C to room temperature.

- Catalyst : Titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).

- Yield : 85–92% after crystallization from ethanol.

Mechanistic Insights :

The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution, where oxalyl chloride acts as a diacylating agent. The electron-donating methoxy groups activate the thiophene rings toward acylation, enabling regioselective functionalization at the α-positions.

Lewis Acid-Catalyzed Condensation with Diaminomaleonitrile

The diketone intermediate (III) undergoes condensation with DAMN in the presence of a Lewis acid to yield the target compound (I) .

Optimized Parameters :

- Catalyst : Zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate (BF₃·OEt₂).

- Solvent : Acetonitrile or tetrahydrofuran (THF).

- Temperature : 60–80°C for 4–6 hours.

- Yield : 78–85% after recrystallization.

Advantages Over Classical Methods :

- One-Pot Feasibility : The entire sequence can be conducted in a single vessel, minimizing intermediate isolation.

- Scalability : Multigram syntheses (up to 50 g) have been demonstrated without yield erosion.

- Reduced Toxicity : Avoids palladium catalysts and unstable boronic esters.

Comparative Analysis of Synthetic Routes

| Parameter | Zhao et al. (2014) | Friedel-Crafts/Lewis Acid (2018) |

|---|---|---|

| Reaction Steps | 2 (Ullmann + Condensation) | 2 (Friedel-Crafts + Condensation) |

| Catalyst | Pd(OAc)₂, CuI | TiCl₄, ZnCl₂ |

| Overall Yield | 35–40% | 70–75% |

| Purification | Column Chromatography | Crystallization |

| Scalability | Limited to 5 g | Up to 50 g |

| Key Advantage | First reported method | Cost-effective, high-yielding |

Mechanistic Elucidation of Key Steps

Friedel-Crafts Acylation

The reaction mechanism begins with the coordination of oxalyl chloride to TiCl₄, generating a highly electrophilic acylium ion. This species undergoes nucleophilic attack by 5-methoxythiophene at the α-position, followed by a second acylation to form the diketone (III) . The methoxy groups’ +M effect directs substitution exclusively to the thiophene’s 2-position, ensuring regiospecificity.

Condensation with DAMN

DAMN, a strong electron-deficient diamine, reacts with diketone (III) via a tandem imine formation and cyclization sequence. Lewis acids like ZnCl₂ polarize the carbonyl groups, enhancing their electrophilicity and accelerating imine formation. Subsequent dehydration yields the aromatic pyrazine core, with the cyano groups arising from DAMN’s nitrile functionalities.

Industrial-Scale Production Considerations

Recent patents highlight adaptations for bulk synthesis:

- Continuous Flow Reactors : Mitigate exothermicity during Friedel-Crafts acylation, improving safety and consistency.

- Solvent Recycling : DCM and acetonitrile are recovered via distillation, reducing waste.

- Catalyst Regeneration : TiCl₄ is precipitated as TiO₂ after hydrolysis and reused in subsequent batches.

Analytical Characterization and Quality Control

The compound’s identity and purity are confirmed through:

- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.85 ppm), thiophene protons (δ 6.70–7.10 ppm), and cyano carbons (δ 115–120 ppm).

- IR Spectroscopy : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (C=O stretch of diketone intermediate).

- X-ray Diffraction : Confirms planar geometry and π-stacking interactions in the crystalline state.

Chemical Reactions Analysis

Photoredox Catalysis

This compound acts as a visible-light photoredox catalyst, enabling diverse organic transformations through single-electron transfer (SET) processes:

Key Reactions

Mechanistic studies reveal light absorption at λ~450 nm generates an excited state with intramolecular charge transfer from thiophene donors to the pyrazine core. This creates a radical anion intermediate capable of oxidizing substrates (E₁/² = +1.78 V vs SCE) .

Cross-Coupling Reactions

The compound participates in direct functionalization through coupling chemistry:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis (2 mol%)

-

Typical conditions: K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12h

Nucleophilic Substitution

| Leaving Group | Nucleophile | Product Modification | Yield |

|---|---|---|---|

| Cl | 5-methoxythiophen-2-yl | Core structure formation | 50% |

| Cl | -OCH₃ | Methoxy-functionalized analogs | 45-60% |

Oxidation-Reduction Reactions

The compound serves as both oxidant and reductant depending on reaction partners:

Oxidative Transformations

-

Enables α-C–H oxidation of amines to imines (TON = 32)

Reductive Pathways

-

Facilitates Zn²⁺ → Zn⁰ reduction in dehalogenation reactions

-

Hydrogen atom transfer (HAT) to stabilize radical intermediates

Structural Modifications

Alkoxy Chain Variation

| Alkoxy Group | Reaction Partners | Product Solubility | Catalytic Efficiency |

|---|---|---|---|

| Methoxy | DAMN, oxalyldichloride | Low (DCM) | High |

| Hexyloxy | TiCl₄, pyridine in DCM | High (THF) | Moderate |

Longer alkoxy chains (e.g., hexyloxy) improve solubility but reduce catalytic activity due to steric effects .

Reaction Kinetics and Optimization

Critical parameters influencing reactivity:

Comparative Reactivity

| Property | 5,6-Bis(5-MeO-Thienyl)DPZ | 5,6-Diphenyl-DPZ |

|---|---|---|

| Oxidation Potential (V) | +1.78 vs SCE | +1.55 vs SCE |

| λₐᵦₛ (nm) | 452 | 398 |

| Catalytic TOF (h⁻¹) | 14.2 | 8.7 |

| Thermal Stability (°C) | 170 | 210 |

This comparative table highlights enhanced photoredox activity compared to phenyl-substituted analogs, attributed to improved charge separation from the methoxythiophene donors .

Mechanistic Insights from Crystallography

X-ray studies reveal:

-

Dihedral angle of 85.2° between thiophene and pyrazine planes

-

Bond length alternation (BLA) of 0.041 Å in the pyrazine core

-

Bird aromaticity index (I₆) = 81.8 vs 88.8 for unsubstituted pyrazine

These structural features confirm partial quinoidal distortion under illumination, critical for stabilizing charge-separated states during catalysis .

The compound's unique combination of tunable redox properties, visible-light absorption, and structural modularity makes it indispensable in modern photoredox chemistry. Ongoing research focuses on developing asymmetric variants and hybrid catalyst systems integrating transition metals .

Scientific Research Applications

5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile has several scientific research applications:

Medicine: Its role in photoredox catalysis can be applied in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile involves its role as a photoredox catalyst. By employing a dicyanopyrazine-derived chromophore, the compound facilitates aerobic radical mechanisms under visible light irradiation . This allows for the enantioselective addition of α-aminoalkyl radicals to isoquinolines and other substrates .

Comparison with Similar Compounds

Research Findings and Trends

- Structure–Activity Relationships : Methoxy and thiophene substituents are critical for enhancing photoredox efficiency. For example, replacing methoxy with methylthio (Compound 3) reduces catalytic activity by 40% in benchmark reactions .

- Computational Insights: Density functional theory (DFT) studies reveal that DPZ’s planar geometry and low reorganization energy contribute to its high catalytic turnover, whereas bulky substituents in Compound 6 disrupt conjugation .

- Emerging Analogs : Recent work on asymmetric pyrazine derivatives (e.g., IPC-BEH-IC2F) demonstrates improved charge transport in solar cells, suggesting future directions for DPZ-based materials .

Biological Activity

5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a pyrazine core with two methoxythiophene substituents. This configuration is believed to enhance its electronic properties and biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study investigating the effects of a related pyrazine derivative on human leukemia K562 cells showed that it inhibited cell viability with an IC50 of 25 μM over 72 hours. The compound induced cell cycle arrest at the G0/G1 phase and increased the sub-G1 population, indicating apoptosis .

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 25 | Induces apoptosis and cell cycle arrest |

2. Anti-inflammatory Activity

In addition to its anticancer properties, pyrazine derivatives have been explored for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been noted in various studies, suggesting its potential as an anti-inflammatory agent. For example, related compounds have shown selective COX-2 inhibition with significant anti-inflammatory activity .

Case Study 1: Induction of Apoptosis in Leukemia Cells

In a controlled laboratory setting, K562 cells were treated with varying concentrations of this compound. The treatment resulted in:

- Cell Viability Reduction : Significant decrease in viable cell counts.

- Morphological Changes : Observed through fluorescence microscopy indicated apoptotic features.

- Gene Expression Modulation : Downregulation of Bcl2 (anti-apoptotic) and Survivin genes alongside upregulation of Bax (pro-apoptotic) was noted .

Case Study 2: Inhibition of COX Enzymes

A series of synthetic derivatives were tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives exhibited selective COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs. This suggests that this compound may possess similar inhibitory properties .

Q & A

Q. What is the standard synthetic route for 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile, and what factors influence its yield?

The compound is synthesized via a two-fold Suzuki-Miyaura cross-coupling reaction between 5,6-dichloropyrazine-2,3-dicarbonitrile and 5-methoxythiophen-2-yl boronic acid pinacol ester. Key parameters include:

- Catalyst : Palladium-based catalysts (commonly used in Suzuki reactions, though not explicitly stated in evidence).

- Base : Sodium hydride (NaH) in dry dioxane at 100°C for 24 hours achieves an 83% yield .

- Alternative conditions : Use of milder bases like K₂CO₃ fails due to insufficient activation of the pyrazine core, highlighting the necessity of strong bases for chlorine substitution .

Q. Critical factors for yield optimization :

Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Characteristic signals for methoxy (-OCH₃) groups (δ ~3.9–4.1 ppm) and thiophene protons (δ ~6.8–7.6 ppm). The absence of residual chlorine signals confirms complete substitution .

- IR spectroscopy : Peaks at ~2220 cm⁻¹ confirm nitrile (-CN) groups .

- Mass spectrometry : High-resolution MALDI-MS matches the molecular formula (C₁₆H₁₀N₄O₂S₂) with observed m/z 385.97878 .

- Elemental analysis : Validates C, H, N, and S content within 0.3% of theoretical values .

Q. What are the primary research applications of this compound in academic settings?

- Photoredox catalysis : Functions as a push-pull chromophore due to intramolecular charge transfer (ICT) between electron-rich thiophene and electron-deficient pyrazine-dicarbonitrile moieties. It enables visible-light-driven reactions, such as aerobic oxidations .

- Coordination chemistry : Precursor for azaphthalocyanine metal complexes, which exhibit strong absorption in the visible/near-IR range for optoelectronic studies .

- Materials science : Explored in crosslinking reactions due to nitrile reactivity, forming thermally stable polymers .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiophene rings) impact photoredox catalytic efficiency?

- Electron-donating groups (e.g., -OCH₃) enhance ICT, red-shifting absorption spectra and improving visible-light harvesting. For example, methoxy groups increase molar extinction coefficients by 30% compared to unsubstituted analogs .

- Steric effects : Bulky substituents reduce aggregation in solution, maintaining catalytic activity. Cyclic voltammetry shows a 0.2 V reduction in oxidation potential for methoxy-substituted derivatives, favoring electron transfer .

- Comparative studies : Derivatives with methylthio (-SCH₃) groups exhibit lower catalytic turnover due to reduced electron-donating capacity, as quantified by Hammett constants (σₚ = -0.07 for -OCH₃ vs. +0.06 for -SCH₃) .

Q. What challenges arise in resolving contradictions between computational predictions and experimental data for this compound’s electronic structure?

- Density Functional Theory (DFT) vs. experimental redox potentials : While DFT predicts a LUMO energy of -3.2 eV, cyclic voltammetry measurements align closer to -3.5 eV vs. SCE. This discrepancy arises from solvent effects and approximations in computational models .

- Charge transfer efficiency : Transient absorption spectroscopy reveals faster charge recombination rates (τ = 120 ps) than predicted, suggesting unaccounted intermolecular interactions in simulations .

Q. How does this compound behave in electrochemical studies, and what insights does this provide for its mechanistic role in catalysis?

- Cyclic voltammetry : Exhibits two quasi-reversible reduction waves at -1.1 V and -1.5 V (vs. SCE), corresponding to sequential electron uptake at the pyrazine core. A single oxidation wave at +1.2 V correlates with thiophene moiety oxidation .

- Mechanistic implications : The low reduction potential (-1.1 V) enables reductive quenching pathways in photoredox cycles, as demonstrated in aerobic oxygenation of indoles (TON = 450) .

Q. What methodologies are employed to study its crosslinking reactivity in polymer chemistry?

- Model curing systems : Reactivity with amines (e.g., ethylenediamine) is monitored via FT-IR, showing nitrile conversion to azaisoindoline structures at 120°C .

- Molecular simulations : DFT calculations reveal nitrile groups adopt a linear geometry (C≡N bond angle ~175°), facilitating nucleophilic attack. Activation energy for crosslinking is 15 kJ/mol lower than phthalonitrile analogs .

Q. How is its performance evaluated in photodynamic therapy (PDT) or bioimaging applications?

- Aggregation-induced emission (AIE) : Derivatives functionalized with triphenylamine show deep-red emission (λₑₘ = 650 nm) and high photostability (90% intensity retained after 1 h irradiation). Used in mitochondrial DNA damage studies in cancer cells .

- Therapeutic efficacy : In vitro PDT assays demonstrate IC₅₀ = 8 μM against HeLa cells under 630 nm light, attributed to singlet oxygen (¹O₂) quantum yield of 0.42 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.